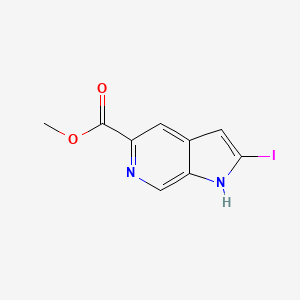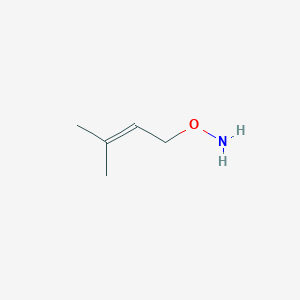
O-(3-Methyl-but-2-enyl)-hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Methyl-but-2-enyl)-hydroxylamine is an organic compound that features a hydroxylamine group attached to a 3-methyl-but-2-enyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Methyl-but-2-enyl)-hydroxylamine typically involves the reaction of hydroxylamine with 3-methyl-but-2-enyl derivatives. One common method is the reaction of hydroxylamine hydrochloride with 3-methyl-but-2-enyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-(3-Methyl-but-2-enyl)-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-(3-Methyl-but-2-enyl)-hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-(3-Methyl-but-2-enyl)-hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can generate reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butanol: An organic compound with a similar carbon skeleton but different functional groups.
3-Methyl-but-2-enal: An enal with a similar structure but different reactivity.
Isopentenyl pyrophosphate: A related compound involved in isoprenoid biosynthesis.
Uniqueness
O-(3-Methyl-but-2-enyl)-hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. Unlike similar compounds, it can participate in a wider range of chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
O-(3-methylbut-2-enyl)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-7-6/h3H,4,6H2,1-2H3 |
Clave InChI |
DLVXAACQNJEWQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCON)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine](/img/structure/B12273778.png)
![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B12273780.png)
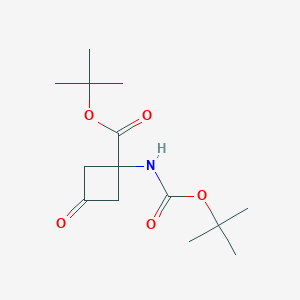
![4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B12273785.png)
![3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273787.png)
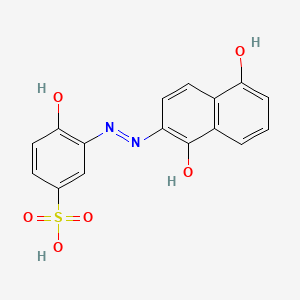

![1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12273805.png)

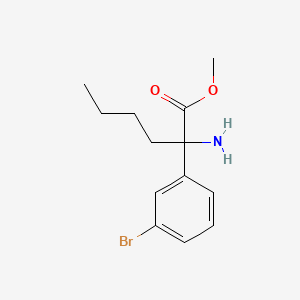
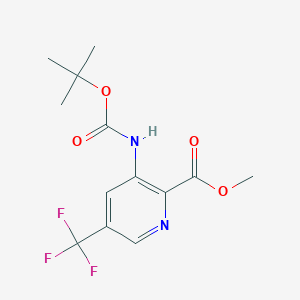
![1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one](/img/structure/B12273838.png)
![Ethyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12273848.png)
